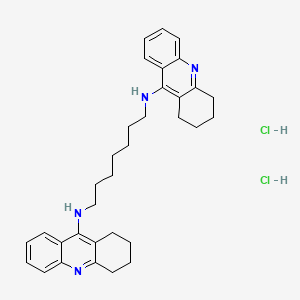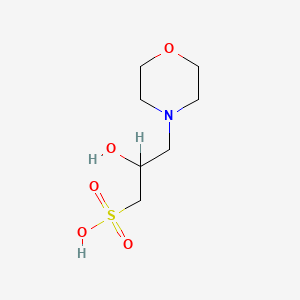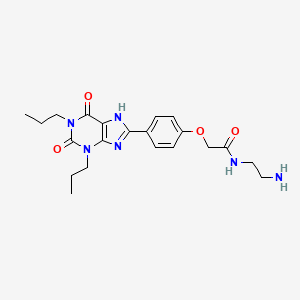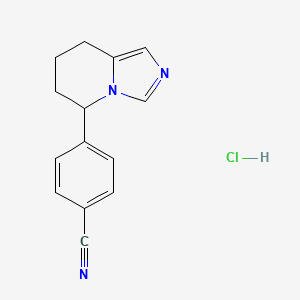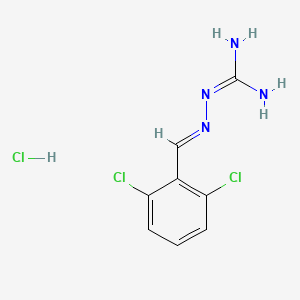
Methyl palmoxirate
概要
説明
メチルパルモキシレートは、主に脂肪酸のミトコンドリアβ酸化に関与する酵素であるカルニチンパルミトイルトランスフェラーゼIの阻害剤として知られています
2. 製法
合成経路と反応条件: メチルパルモキシレートは、2-テトラデシルグリシド酸とメタノールをエステル化することで合成されます。この反応では通常、硫酸などの強酸触媒を使用し、エステル化プロセスを促進します。 反応は還流条件下で行われ、酸がエステル型に完全に変換されることを保証します .
工業的生産方法: 工業的な設定では、メチルパルモキシレートの製造には大規模なエステル化プロセスが関与します。反応条件は、収率と純度を最大化するために最適化され、水を取り除き反応を完了させるために連続蒸留がしばしば行われます。 最終製品は再結晶または蒸留によって精製され、所望の純度レベルが得られます .
準備方法
Synthetic Routes and Reaction Conditions: Methyl palmoxirate is synthesized through the esterification of 2-tetradecylglycidic acid with methanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity, often involving continuous distillation to remove water and drive the reaction to completion. The final product is purified through recrystallization or distillation to achieve the desired purity levels .
化学反応の分析
反応の種類: メチルパルモキシレートは、以下を含むいくつかの種類の化学反応を起こします。
酸化: 対応するカルボン酸を形成するように酸化することができます。
還元: 還元反応により、アルコールに変換できます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムなどがあります。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。
主な製品:
酸化: 2-テトラデシルグリシド酸を生成します。
還元: 2-テトラデシルグリシドールを生成します。
4. 科学研究への応用
メチルパルモキシレートは、科学研究で幅広い用途があります。
化学: エステル化やβ酸化プロセスを研究するためのモデル化合物として使用されます。
生物学: 脂質代謝とミトコンドリア機能への影響が調査されています。
医学: 代謝性疾患における潜在的な治療的応用が検討されています。
科学的研究の応用
Methyl palmoxirate has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study esterification and β-oxidation processes.
Biology: Investigated for its effects on lipid metabolism and mitochondrial function.
Medicine: Explored for potential therapeutic applications in metabolic disorders.
Industry: Utilized in the synthesis of specialized esters and as a reagent in organic synthesis.
作用機序
メチルパルモキシレートは、長鎖脂肪酸をミトコンドリアにβ酸化のために輸送するために不可欠な酵素であるカルニチンパルミトイルトランスフェラーゼIを阻害することによって作用を発揮します。この酵素を阻害することにより、メチルパルモキシレートは脂肪酸のβ酸化を減らし、脂質代謝の変化につながります。 この阻害により、脳における多価不飽和脂肪酸の非酵素的酸化代謝物のレベルが低下します .
類似化合物:
エトモキシール: 脂質代謝に同様の影響を与える、別のカルニチンパルミトイルトランスフェラーゼI阻害剤。
ペルヘキシル: カルニチンパルミトイルトランスフェラーゼIとIIを阻害し、狭心症の治療に使用されます。
ユニークさ: メチルパルモキシレートは、脂肪酸代謝に関与する他の酵素に影響を与えることなく、カルニチンパルミトイルトランスフェラーゼIを選択的に阻害するという点でユニークです。 この特異性により、さまざまな生物学的プロセスにおけるβ酸化の役割を研究するための貴重なツールとなっています .
類似化合物との比較
Etomoxir: Another carnitine palmitoyltransferase I inhibitor with similar effects on lipid metabolism.
Perhexiline: Inhibits carnitine palmitoyltransferase I and II, used in the treatment of angina.
Oxfenicine: Selectively inhibits carnitine palmitoyltransferase I, used in metabolic studies.
Uniqueness: Methyl palmoxirate is unique in its specific inhibition of carnitine palmitoyltransferase I without affecting other enzymes involved in fatty acid metabolism. This specificity makes it a valuable tool in studying the role of β-oxidation in various biological processes .
特性
IUPAC Name |
methyl 2-tetradecyloxirane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18(16-21-18)17(19)20-2/h3-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSSDZUNGAWCFPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC1(CO1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10918804 | |
| Record name | Methyl 2-tetradecyloxirane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10918804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69207-52-9, 92982-25-7 | |
| Record name | Methyl palmoxirate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69207-52-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl palmoxirate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069207529 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl palmoxirate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=359682 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 2-tetradecyloxirane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10918804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl α-(epoxymethyl)palmitate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL PALMOXIRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NPL6006Y4B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[2-fluoro-4-[[1-(2-phenoxyethyl)-3,4-dihydro-2H-quinolin-5-yl]methylamino]phenyl]propanoic acid](/img/structure/B1662650.png)
